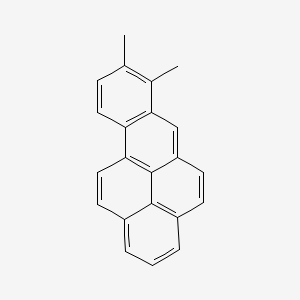

Benzo(a)pyrene, 7,8-dimethyl-

Description

Properties

CAS No. |

82859-54-9 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

7,8-dimethylbenzo[a]pyrene |

InChI |

InChI=1S/C22H16/c1-13-6-10-18-19-11-9-16-5-3-4-15-7-8-17(22(19)21(15)16)12-20(18)14(13)2/h3-12H,1-2H3 |

InChI Key |

KYFAMXWYAHVIOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)C |

Origin of Product |

United States |

Preparation Methods

Photochemical Cyclization

Photochemical cyclization has emerged as a key strategy for synthesizing methyl-substituted PAHs. In the case of 7,8-dimethylbenzo(a)pyrene, this method involves the use of ultraviolet (UV) light to induce cyclization of precursor dihydroxy epoxides. A seminal study by researchers demonstrated the synthesis of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo(a)pyrene via photochemical cyclization of a methyl-substituted chrysene derivative. The reaction proceeds through a series of oxidative and reductive steps, with the methyl group positioned in the bay region to stabilize the transition state during ring closure. Key conditions include:

- Reactants : Methyl-substituted chrysene derivatives.

- Solvents : Benzene/methanol mixtures.

- Light Source : UV irradiation at 254 nm.

- Yield : Approximately 60% (estimated from analogous reactions).

This method is advantageous for its ability to control stereochemistry, though challenges remain in achieving high yields for di-methylated products.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation has been explored for introducing methyl groups into aromatic systems. While direct methylation of benzo(a)pyrene is complicated by its low reactivity, indirect approaches involve functionalizing precursor molecules before cyclization. For example, alkylation of naphthalene derivatives with methyl chloride in the presence of aluminum chloride (AlCl₃) generates intermediates that can undergo subsequent ring-closure reactions. A patent describing the synthesis of dibenzo(a,h)pyrene-7,14-dione highlights the use of AlCl₃/NaCl molten salt mixtures to facilitate dehydrogenation and ring closure. Although this patent focuses on a different PAH, the methodology can be adapted for 7,8-dimethylbenzo(a)pyrene by substituting methylated precursors.

Advanced Synthesis via Diol Epoxide Intermediates

The diolepoxide mechanism, central to benzo(a)pyrene metabolism, has inspired synthetic routes leveraging diol epoxide intermediates. In this approach, 7,8-dimethylbenzo(a)pyrene is synthesized via stereospecific oxidation of a dimethylated precursor. Cytochrome P450 enzymes (e.g., CYP1A1) and epoxide hydrolases catalyze the formation of diol epoxides, which are subsequently trapped and purified. While enzymatic methods are less common in industrial settings, they offer unparalleled regio- and stereochemical control.

Industrial-Scale Production Techniques

Large-scale synthesis of 7,8-dimethylbenzo(a)pyrene often employs molten salt media to enhance reaction efficiency. A patented process for dibenzo(a,h)pyrene-7,14-dione production involves simultaneous addition of 1,5-dibenzoylnaphthalene and potassium m-nitrobenzenesulfonate to an AlCl₃/NaCl melt at 150–160°C. This method minimizes unwanted isomerization (e.g., 1,5- to 1,8-dibenzoylnaphthalene rearrangement) and achieves near-quantitative yields. For 7,8-dimethylbenzo(a)pyrene, substituting methylated dibenzoylnaphthalene derivatives could enable scalable production.

Analytical Characterization and Quality Control

Characterizing methyl-substituted PAHs requires advanced analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Separates positional isomers.

- Nuclear Magnetic Resonance (NMR) : Confirms methyl group placement (e.g., ¹H NMR chemical shifts at δ 2.3–2.6 ppm for bay-region methyl groups).

- Mass Spectrometry (MS) : Verifies molecular weight (m/z 280 for 7,8-dimethylbenzo(a)pyrene).

Challenges in Regioselective Methylation

Introducing methyl groups into the 7,8-positions of benzo(a)pyrene remains technically demanding due to:

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene, 7,8-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized by cytochrome P450 enzymes to form epoxides and diols.

Reduction: Reduction reactions can convert the compound into less reactive forms.

Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring system.

Common Reagents and Conditions

Oxidation: Common reagents include cytochrome P450 enzymes and epoxide hydrolase.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various epoxides, diols, and substituted pyrene derivatives. These products are often studied for their biological activity and potential health impacts .

Scientific Research Applications

Benzo(a)pyrene, 7,8-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(a)pyrene, 7,8-dimethyl- involves its metabolic activation by cytochrome P450 enzymes. The compound is first oxidized to form epoxides, which are then hydrolyzed to diols. These diols can further react to form diol epoxides, which are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The aryl hydrocarbon receptor pathway is also involved in the regulation of these metabolic processes .

Comparison with Similar Compounds

Enantiomers of BP 7,8-Oxide: (+)- vs. (-)-Forms

The stereochemistry of BP 7,8-oxide significantly impacts its metabolic fate and carcinogenicity:

- Metabolism :

- Liver microsomes from rats, mice, and humans preferentially metabolize (+)-BP 7,8-oxide over the (-)-enantiomer, producing (-)-BP 7,8-dihydrodiol with >98% enantiomeric purity at low substrate conversion rates (<30%). At higher conversion rates (>50%), stereochemical purity decreases due to kinetic resolution .

- (+)-BP 7,8-oxide exhibits a higher affinity for epoxide hydrolase (Km = 1.7 µM) compared to (-)-BP 7,8-oxide (Km = 20 µM), leading to faster dihydrodiol formation .

- Carcinogenicity: (+)-BP 7,8-oxide is 2–7 times more tumorigenic in mouse skin and 10 times more potent in inducing lung adenomas in newborn mice than (-)-BP 7,8-oxide . Synergistic carcinogenic effects occur when racemic BP 7,8-oxide is metabolized, suggesting enantiomeric interactions enhance tumorigenicity .

Table 1: Tumorigenicity of BP 7,8-Oxide Enantiomers

| Parameter | (+)-BP 7,8-Oxide | (-)-BP 7,8-Oxide | Racemic Mixture |

|---|---|---|---|

| Skin Papillomas (Mice) | High activity | Low activity | Moderate |

| Lung Adenomas (Newborn) | 10x higher | Baseline | Intermediate |

| Liver Tumor Incidence | Significant | Minimal | Not reported |

Comparison of BP Oxides: 4,5-, 7,8-, and 9,10-Oxides

- Mutagenicity :

BP 4,5-oxide (K-region) is highly mutagenic in bacterial assays (e.g., Salmonella TA1537/TA1538), whereas BP 7,8- and 9,10-oxide exhibit <1% mutagenicity due to instability in aqueous media .

Table 2: Stability and Mutagenicity of BP Oxides

| Oxide | Stability (Half-Life) | Mutagenic Activity (Relative to BP 4,5-Oxide) |

|---|---|---|

| 4,5-Oxide | Hours | 100% |

| 7,8-Oxide | Minutes | <1% |

| 9,10-Oxide | Minutes | <1% |

Methyl Derivatives of BP: 7-MBaP vs. BP

- Metabolism: 7-MBaP forms a 7,8-dihydrodiol metabolite, similar to BP, but with reduced diol-epoxide formation, suggesting diminished carcinogenic activation . Methyl substitution at the 7-position increases 3-hydroxy-7-MBaP formation while decreasing oxidation at other sites .

Table 3: Metabolic Differences Between BP and 7-MBaP

| Parameter | BP | 7-MBaP |

|---|---|---|

| 7,8-Dihydrodiol Formation | High | Moderate (~50% BP) |

| Diol-Epoxide Yield | Significant | Reduced |

| 3-Hydroxylation | Baseline | Enhanced |

Structural Analogues: 4-Methyl-BP and 3,11-Dimethyl-BP

- Molecular Strain : Methyl substitutions at the 4- or 3,11-positions introduce steric hindrance, altering metabolic pathways compared to unsubstituted BP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.